Cas no 88404-22-2 (N-(tert-Butyloxy)carbonyl-L-thyroxine)

N-(tert-Butyloxy)carbonyl-L-thyroxine is a protected derivative of L-thyroxine, featuring a Boc (tert-butoxycarbonyl) group that enhances stability and facilitates selective deprotection in synthetic applications. This modification is particularly advantageous in peptide synthesis and pharmaceutical research, where controlled reactivity and protection of the amino group are required. The Boc group allows for orthogonal deprotection under mild acidic conditions, preserving the integrity of other functional groups. The compound retains the biological relevance of thyroxine while offering improved handling and solubility in organic solvents. Its structural features make it a valuable intermediate for developing thyroid hormone analogs or conjugates with precise functionalization.
N-(tert-Butyloxy)carbonyl-L-thyroxine structure
88404-22-2 structure
Product name:N-(tert-Butyloxy)carbonyl-L-thyroxine
CAS No:88404-22-2
MF:C20H19NO6I4
MW:876.98396
MDL:MFCD02682290
CID:1062011
PubChem ID:22840473

N-(tert-Butyloxy)carbonyl-L-thyroxine Chemical and Physical Properties

Names and Identifiers

    • N-(tert-Butyloxy)carbonyl-L-thyroxine
    • (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID
    • UFXHMKCFGLKNNF-HNNXBMFYSA-N
    • 88404-22-2
    • AKOS030238905
    • W18854
    • SCHEMBL8417806
    • boc-l-thyroxine
    • AS-63334
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
    • N-BOC-thyroxine
    • (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • DB-255497
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
    • MDL: MFCD02682290
    • Inchi: InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1
    • InChI Key: UFXHMKCFGLKNNF-HNNXBMFYSA-N
    • SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

Computed Properties

  • Exact Mass: 876.7391g/mol
  • Monoisotopic Mass: 876.7391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 105Ų

N-(tert-Butyloxy)carbonyl-L-thyroxine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D771632-250mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 95%
250mg
$420 2024-06-06
eNovation Chemicals LLC
D771632-100mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 95%
100mg
$235 2024-06-06
Key Organics Ltd
AS-63334-100MG
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
88404-22-2 >95%
100mg
£251.69 2025-02-08
A2B Chem LLC
AH88548-100mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 96%
100mg
$210.00 2024-04-19
1PlusChem
1P00GX2C-250mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 96%
250mg
$342.00 2024-04-20
eNovation Chemicals LLC
D771632-500mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 95%
500mg
$735 2024-06-06
eNovation Chemicals LLC
D771632-500mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 95%
500mg
$1045 2025-02-28
TRC
B693705-2.5g
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2
2.5g
$ 1281.00 2023-09-08
TRC
B693705-250mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2
250mg
$ 161.00 2023-09-08
Aaron
AR00GXAO-250mg
N-(tert-Butyloxy)carbonyl-L-thyroxine
88404-22-2 96%
250mg
$375.00 2023-12-14

Additional information on N-(tert-Butyloxy)carbonyl-L-thyroxine

N-(tert-Butyloxy)carbonyl-L-thyroxine: A Comprehensive Overview

The compound with CAS No. 88404-22-2, commonly referred to as N-(tert-Butyloxy)carbonyl-L-thyroxine, is a significant molecule in the field of endocrinology and medicinal chemistry. This compound is a derivative of L-thyroxine, a naturally occurring thyroid hormone, and has been extensively studied for its potential applications in treating thyroid-related disorders. The tert-butyloxy carbonyl group attached to the thyroxine molecule introduces unique chemical properties that enhance its stability and bioavailability, making it a promising candidate for therapeutic use.

Recent studies have highlighted the importance of N-(tert-Butyloxy)carbonyl-L-thyroxine in addressing hypothyroidism, a condition characterized by insufficient production of thyroid hormones. Researchers have demonstrated that this compound exhibits improved pharmacokinetic profiles compared to traditional thyroxine analogs, which often suffer from rapid degradation in the gastrointestinal tract. The tert-butyloxy carbonyl group acts as a protective shield, preventing premature hydrolysis and ensuring sustained release of the active hormone within the body.

In addition to its therapeutic potential, N-(tert-Butyloxy)carbonyl-L-thyroxine has also been explored for its role in understanding thyroid hormone metabolism. Scientists have utilized this compound as a tool to study the mechanisms underlying thyroid hormone action at the cellular level. By modifying the structure of thyroxine, researchers can investigate how different substituents influence receptor binding affinity and downstream signaling pathways. These insights are crucial for developing next-generation thyroid hormone receptor agonists with enhanced efficacy and reduced side effects.

The synthesis of N-(tert-Butyloxy)carbonyl-L-thyroxine involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key step involves the coupling of L-thyroxine with tert-butyloxy carbonyl chloride in the presence of a suitable base. This reaction ensures selective modification of the amino group on thyroxine while preserving the integrity of other functional groups essential for hormonal activity. The resulting compound is then purified using chromatographic techniques to ensure high purity and consistency.

From an analytical standpoint, N-(tert-Butyloxy)carbonyl-L-thyroxine has been characterized using advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have provided detailed information about the molecular structure, confirming the successful incorporation of the tert-butyloxy carbonyl group. Additionally, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms within the molecule, which is vital for understanding its pharmacological properties.

One of the most exciting developments in recent years is the exploration of N-(tert-Butyloxy)carbonyl-L-thyroxine as a potential therapeutic agent for neurodegenerative diseases. Emerging evidence suggests that thyroid hormones play a critical role in maintaining neuronal health and cognitive function. By modulating thyroid hormone levels through targeted delivery systems incorporating this compound, researchers aim to develop innovative treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, N-(tert-Butyloxy)carbonyl-L-thyroxine (CAS No. 88404-22-2) represents a significant advancement in thyroid hormone research. Its unique chemical structure, enhanced pharmacokinetic properties, and potential applications in treating various medical conditions make it an important molecule in contemporary medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a pivotal role in advancing our understanding and treatment of thyroid-related disorders.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd